

# Application Notes and Protocols: SAR405 for In Vivo Research

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **SAR405**, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information provided is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **SAR405** in various disease models, particularly in oncology.

### **Mechanism of Action**

**SAR405** is a first-in-class, ATP-competitive inhibitor of Vps34 with high selectivity.[1][2] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components.[3][4][5] By inhibiting Vps34, **SAR405** effectively blocks the formation of autophagosomes, a key step in the autophagy pathway.[3][4] This inhibition of autophagy can have significant implications in cancer therapy, as many cancer cells rely on autophagy for survival and resistance to treatment.[5][6] Furthermore, inhibition of Vps34 by **SAR405** has been shown to modulate the tumor microenvironment, promoting the infiltration of immune cells such as NK cells, and CD8+ and CD4+ T cells, which can enhance anti-tumor immunity.[7]

## In Vivo Dosage and Administration of SAR405



The following tables summarize the dosages and administration routes of **SAR405** used in various preclinical in vivo studies. This information can serve as a starting point for dose-finding and efficacy studies in relevant animal models.

# Table 1: SAR405 Dosage and Administration in Murine Tumor Models



Animal Model	Cancer Type	Dosage	Administr ation Route	Frequenc y	Vehicle	Key Findings
Nude Mice	Not specified	2 mg/kg	Subcutane ous (s.c.)	Not specified	Not specified	SAR405 is a selective Vps34 inhibitor.[1]
C57BL/6 Mice	Melanoma (B16-F10), Colorectal Cancer (CT26)	Not specified	Not specified	Not specified	Not specified	SAR405 treatment, in combinatio n with anti- PD-1/PD- L1, can inhibit tumor progressio n by inducing immune cell infiltration. [7]



Chronic AIC Mouse Model	Doxorubici n-induced cardiotoxici ty	5 mg/kg	Weekly injections	4 weeks	Not specified	Combinatio n of SAR405 with dexrazoxa ne protected against doxorubicin -induced cardiotoxici ty.[2][9]
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## Table 2: SAR405 Formulation for In Vivo Administration

Component	Percentage/Concentration
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

This formulation yields a clear solution with a solubility of  $\geq 2.5$  mg/mL.[10]

# Experimental Protocols Preparation of SAR405 for In Vivo Administration

This protocol describes the preparation of a **SAR405** solution for subcutaneous injection in mice, based on a commonly used vehicle formulation.

### Materials:

- SAR405 powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Prepare the vehicle solution:
  - In a sterile microcentrifuge tube, combine the vehicle components in the following order and proportions:
    - 40% PEG300
    - 5% Tween-80
    - 45% Saline
  - Vortex the mixture thoroughly until a homogenous solution is formed.
- Prepare the SAR405 stock solution:
  - Weigh the required amount of SAR405 powder.
  - Dissolve the SAR405 powder in 10% of the final volume of DMSO to create a stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
- Prepare the final SAR405 injection solution:
  - Slowly add the SAR405 stock solution to the prepared vehicle solution while vortexing.



- Continue to vortex until the solution is clear and homogenous.
- The final solution should be prepared fresh on the day of use.

### In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SAR405** in a subcutaneous tumor xenograft model.

#### Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., Nude or SCID mice)
- Matrigel (optional)
- Sterile PBS
- Sterile syringes and needles (27-30 gauge)
- Calipers
- Animal balance
- · Prepared SAR405 injection solution
- Vehicle control solution

#### Procedure:

- Tumor Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:

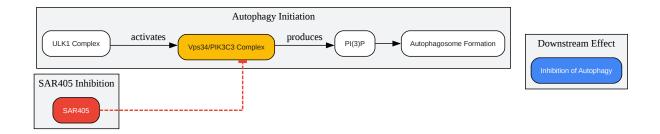


- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Treatment Administration:
  - Randomize the mice into treatment groups (e.g., vehicle control, SAR405 treatment).
  - Administer the prepared SAR405 solution or vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection).
  - The dosage and frequency of administration should be based on preliminary studies or published data (see Table 1).
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight throughout the study.
  - The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

### **Visualizations**

# SAR405 Mechanism of Action: Inhibition of Vps34 Signaling Pathway



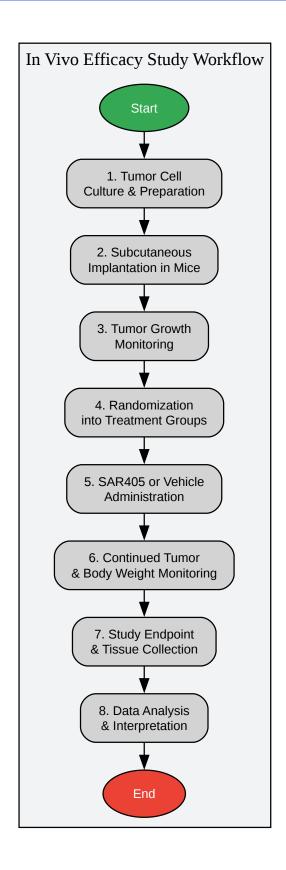


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Caption: **SAR405** inhibits the Vps34/PIK3C3 complex, blocking PI(3)P production and subsequent autophagosome formation.

# **Experimental Workflow: In Vivo Tumor Growth Inhibition Study**





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